2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol
Description
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[4,3-b]indole with a tetrahydro-pyridine ring |
| Molecular Formula | C₁₂H₁₄N₂O |
| Substituents | -CH₃ at N2; -OH at C8 |
| Fusion Positions | Pyridine C4 fused to indole C3 |
| Aromatic System | Indole (positions 1–9) and pyridine (positions 1’–6’) |
Comparative Analysis of Tautomeric Forms
The hydroxyl group at position 8 introduces potential tautomeric behavior, though limited by the compound’s saturation. Unlike β-carbolines, which exhibit amino-imino tautomerism mediated by hydrogen bonding, this tetrahydro derivative’s rigid framework restricts prototropic shifts. Key observations include:
- Keto-enol tautomerism : The -OH group at C8 could theoretically tautomerize to a carbonyl, but the absence of conjugated π-electrons in the tetrahydro ring impedes stabilization of the keto form.
- Hydrogen-bonding networks : Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen (N1) may stabilize the enol form, as observed in similar pyridoindole systems.
Table 2: Tautomeric Possibilities
Stereochemical Considerations and Chiral Centers
The compound lacks chiral centers due to its symmetric substitution pattern:
- Tetrahydro ring conformation : The piperidine-like ring adopts a chair conformation, with the methyl group at N2 occupying an equatorial position to minimize steric strain.
- Bridgehead geometry : The fusion of pyridine and indole at C4 and C3 creates a planar bridgehead carbon (C9), which lacks four distinct substituents necessary for chirality.
- Hydroxyl group orientation : The -OH at C8 resides in the indole’s plane, preventing axial chirality.
Table 3: Stereochemical Analysis
| Feature | Analysis |
|---|---|
| Chiral Centers | None (all carbons have ≤2 non-hydrogen substituents) |
| Conformational Isomerism | Chair (tetrahydro ring) vs. boat (less favorable) |
| Bridgehead Symmetry | Planar; no tetrahedral geometry |
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-12-10(7-14)9-6-8(15)2-3-11(9)13-12/h2-3,6,13,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHRJVOENGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208982 | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64368-86-1 | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64368-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol typically involves the construction of the indole ring system followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the desired product’s consistency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects, especially in neuropharmacology. Its structure allows it to interact with biological pathways that may be beneficial in treating neurological disorders such as depression and anxiety. Studies have indicated that derivatives of this compound may enhance neuronal repair following nerve injury, suggesting a role in regenerative medicine .
Case Study: Neurotropic Activity
Research demonstrated that certain derivatives of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could promote neurite outgrowth in neuronal cultures. This suggests potential applications in developing therapies for neurodegenerative diseases .
Drug Design
The unique chemical structure of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a scaffold for designing novel drugs. Researchers are exploring its ability to target specific receptors and pathways effectively while minimizing side effects. This aspect is crucial in the development of more effective and safer therapeutic agents .
Biochemical Research
In biochemical studies, this compound acts as a probe to elucidate various metabolic processes and cellular interactions. It has been utilized to investigate the mechanisms underlying cellular responses to different stimuli and the role of specific enzymes in metabolic pathways .
Material Science
The properties of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be harnessed for creating advanced materials. Its chemical characteristics make it suitable for developing polymers and composites with enhanced performance attributes. Research into its application in material science is ongoing .
Natural Product Synthesis
This compound serves as a valuable building block in organic synthesis, allowing chemists to create complex natural products. These products can have applications in agriculture and food science due to their potential bioactive properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 8th position and the indole ring play crucial roles in binding to these targets, modulating their activity. This compound can influence various biological pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrido[4,3-b]indole derivatives are highly dependent on substituents at positions 6, 8, and the pyridine ring. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacokinetic Properties
- Solubility : The 8-OH group increases aqueous solubility compared to 8-OCH₃ or 8-CH₃ analogues but may limit blood-brain barrier penetration .
- Stability : Hydroxyl groups are prone to glucuronidation, whereas 8-OCH₃ and 8-SO₂CH₃ derivatives show longer plasma half-lives .
- Salt Forms : Hydrochloride salts (e.g., CAS 57933-28-5) improve crystallinity and formulation stability .
Biological Activity
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical identifiers:
- CAS Number : 64368-86-1
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 186.26 g/mol
- Melting Point : 172 °C
Biological Activity Overview
Research indicates that 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol exhibits various biological activities:
- Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The biological activity of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is heavily influenced by its structural components. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Ethyl group at N8 | Increased potency against cancer cell lines |
| Hydroxyl substitution | Enhanced neuroprotective effects |
| Methylation at N position | Decreased anti-inflammatory activity |
These modifications suggest that the presence and position of functional groups are critical in determining the compound's efficacy and selectivity for biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies :
- Animal Models :
- Clinical Implications :
Q & A
Q. Key factors :
- Base : t-BuOK outperforms NaOMe/Cs₂CO₃ in THF.
- Solvent : THF > t-BuOH > DMF for yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
